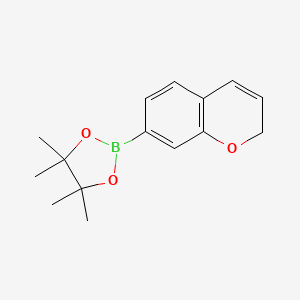![molecular formula C9H4Cl2N4O B11858879 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 143007-00-5](/img/structure/B11858879.png)
7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-ジクロロ-5H-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-オンは、トリアゾロキノキサリン類に属する複素環式化合物です。この化合物は、キノキサリン部分にトリアゾール環が縮合した独特の構造が特徴です。7位と8位に塩素原子があることで、その特異な化学的性質が強化されています。
製造方法
合成経路と反応条件
7,8-ジクロロ-5H-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-オンの合成は、通常、o-フェニレンジアミンと適切な1,2-ジカルボニル化合物を縮合させ、続いてトリアゾール誘導体で環化させる方法で行われます。 一般的な方法の1つには、2,3-ジクロロキノキサリンとトリアゾール誘導体を、ジクロロエタンなどの適切な溶媒中で還流条件下で反応させる方法があります 。この反応は、通常、酸性または塩基性条件下で行われ、環化プロセスを促進します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模で行われます。連続フロー反応器の使用や反応条件の最適化により、生成物の収率と純度を向上させることができます。 さらに、環境に優しい溶媒や触媒を使用するなど、グリーンケミストリーの原則を導入することで、プロセスをより持続可能にすることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by cyclization with a triazole derivative. One common method involves the reaction of 2,3-dichloroquinoxaline with a triazole derivative under reflux conditions in the presence of a suitable solvent such as dichloroethane . The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
反応の種類
7,8-ジクロロ-5H-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-オンは、さまざまな化学反応を起こし、その中には以下のようなものがあります。
置換反応: 7位と8位にある塩素原子は、適切な条件下でアミンやチオールなどの他の求核試薬と置換することができます.
一般的な試薬と条件
求核試薬: アミン、チオール、およびその他の求核試薬は、置換反応に一般的に使用されます。
酸化剤: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、酸化反応に使用されます。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤は、還元反応に使用されます。
生成される主な生成物
科学的研究の応用
医薬品化学: この化合物は、抗ウイルス剤および抗菌剤としての有望な特性を示しています。
作用機序
7,8-ジクロロ-5H-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。
類似化合物との比較
7,8-ジクロロ-5H-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-オンは、他の類似の化合物と比較することで、その独自性を浮き彫りにすることができます。
特性
CAS番号 |
143007-00-5 |
|---|---|
分子式 |
C9H4Cl2N4O |
分子量 |
255.06 g/mol |
IUPAC名 |
7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C9H4Cl2N4O/c10-4-1-6-7(2-5(4)11)15-3-12-14-8(15)9(16)13-6/h1-3H,(H,13,16) |
InChIキー |
IESYTBDOVCIPKA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)N3C=NN=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)









